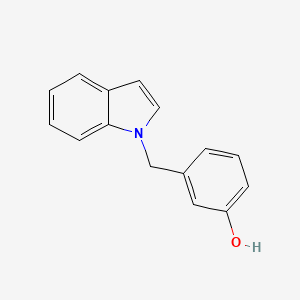
5-hydroxybenzyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-hydroxybenzyl-1H-indole is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antiviral Activity
One of the notable applications of 5-hydroxybenzyl-1H-indole derivatives is their antiviral activity, particularly against the hepatitis B virus (HBV). Research has shown that indole derivatives, including those with hydroxyl substitutions, exhibit significant antiviral properties. A study optimized a series of 5-hydroxy-1H-indole-3-carboxylates, demonstrating potent anti-HBV activities. The most effective compounds achieved IC50 values as low as 3.1 μmol/L, indicating their potential as therapeutic agents against HBV infection .
Antimicrobial Properties
This compound and its derivatives have also been explored for their antimicrobial properties. A study synthesized various indole derivatives that exhibited strong antibacterial and antifungal activities. For instance, certain compounds demonstrated substantial selectivity towards malignant cell lines while sparing healthy cells, showcasing their potential in targeted cancer therapies . Additionally, research on bis-indole derivatives revealed significant cytotoxicity against multiple human cancer cell lines, indicating a promising avenue for anticancer drug development .
Antioxidant Activity
The antioxidant properties of this compound derivatives have been investigated, revealing their ability to scavenge free radicals and protect cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders. The structure-activity relationship studies have indicated that specific substitutions on the indole ring enhance antioxidant efficacy, making these compounds valuable in developing nutraceuticals and pharmaceuticals aimed at oxidative stress-related conditions .
Anticancer Applications
The anticancer potential of this compound is particularly noteworthy. Several studies have highlighted its ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, one study reported that certain indole derivatives caused cell cycle arrest and apoptosis in colorectal cancer cells (HT29), demonstrating selective toxicity towards cancerous tissues while preserving healthy cells . Furthermore, the compound's mechanism of action includes the accumulation of reactive oxygen species and disruption of mitochondrial membrane potential, which are critical pathways in cancer therapy .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound derivatives is essential for optimizing their therapeutic efficacy. Various studies have employed molecular docking and quantitative structure-activity relationship (QSAR) analyses to elucidate how different substituents on the indole ring influence biological activity. For instance, modifications at the C-3 position significantly affected antimicrobial and anticancer activities, guiding future synthetic efforts towards more potent analogs .
Summary of Research Findings
The following table summarizes key findings from recent studies on this compound applications:
Case Studies
Several case studies further illustrate the applications of this compound:
- HBV Inhibition : A study optimized a series of indole derivatives for anti-HBV activity using QSAR models, leading to the synthesis of new compounds with enhanced efficacy.
- Cancer Treatment : Research focusing on indole-imidazole derivatives revealed significant cytotoxicity against colorectal cancer cells while maintaining low toxicity to normal intestinal cells.
- Antioxidant Mechanisms : Investigations into the antioxidant properties highlighted the role of specific functional groups in enhancing radical scavenging capabilities.
化学反应分析
Chemical Reactivity
5-Hydroxybenzyl-1H-indole exhibits reactivity governed by the electron-rich indole core and the hydroxy group. Key reaction pathways include:
-
Electrophilic Substitution
-
Iodination at C-5
-
Hydroxy Group Modifications
-
O-Acylation : Reaction with acylating agents (e.g., acetyl chloride) under basic conditions.
-
Oxidation : Conversion to carbonyl groups using oxidizing agents like KMnO₄.
-
Electrophilic Substitution Data
| Reaction Type | Position | Reagent | Yield | Reference |
|---|---|---|---|---|
| Electrophilic substitution | C-3 | Nitration, alkylation | High | |
| Iodination | C-5 | NIS, BF3·Et2O | 61–78% |
Challenges and Considerations
属性
分子式 |
C15H13NO |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
3-(indol-1-ylmethyl)phenol |
InChI |
InChI=1S/C15H13NO/c17-14-6-3-4-12(10-14)11-16-9-8-13-5-1-2-7-15(13)16/h1-10,17H,11H2 |
InChI 键 |
GDKMJVKWWJKLTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CC(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















